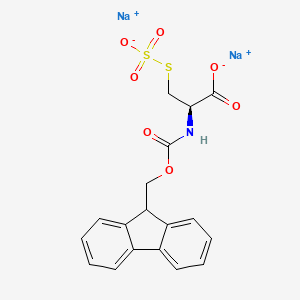
Fmoc-S-スルホ-L-システイン二ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a protected cysteine derivative.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt typically involves the protection of the cysteine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The sulfonation of the thiol group is achieved using sulfonating agents under controlled conditions . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the bulk quantities of reagents and solvents . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: : N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The sulfonate group can be reduced to thiol under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Free amino group-containing cysteine derivatives.
作用機序
The mechanism of action of N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The sulfonate group enhances the solubility and stability of the compound, making it suitable for various chemical reactions . The compound’s ability to form disulfide bonds is crucial in protein folding and stability .
類似化合物との比較
Similar Compounds
N-[(9H-fluoren-9-yl)methoxy]carbonyl-L-cysteine: Lacks the sulfonate group, making it less soluble.
N-[(tert-butoxycarbonyl)-S-sulfo-L-cysteine disodium salt: Uses a different protecting group, which may affect its reactivity and stability.
Uniqueness: : N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt is unique due to its combination of the Fmoc protecting group and the sulfonate group. This combination provides enhanced stability, solubility, and reactivity, making it highly suitable for solid-phase peptide synthesis and other chemical applications .
生物活性
Fmoc-Cys(SO₃H)-OH disodium salt, also known by its CAS number 163558-30-3, is a derivative of cysteine that has garnered attention in biochemical research due to its unique properties and potential applications. This compound serves as a sulfonated form of cysteine, which is essential in various biological processes, including protein synthesis and cellular signaling.
- Molecular Formula : C₁₈H₁₅NNa₂O₇S₂
- Molecular Weight : 467.43 g/mol
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents.
Fmoc-Cys(SO₃H)-OH acts as a substrate for various enzymes and participates in redox reactions due to the presence of the thiol group. Its sulfonate modification increases its polarity, potentially enhancing its solubility and reactivity in biological systems.
Research Findings
- Enzyme Interaction : Studies indicate that Fmoc-Cys(SO₃H)-OH can act as an inhibitor for certain enzymes involved in cysteine metabolism. This inhibition can lead to altered metabolic pathways, which may have implications in conditions such as cancer and neurodegenerative diseases .
- Cell Signaling : The compound has been shown to modulate signaling pathways related to oxidative stress. It can influence the activity of transcription factors that respond to cellular stress, thereby playing a role in cell survival and apoptosis .
- Antioxidant Properties : Preliminary studies suggest that Fmoc-Cys(SO₃H)-OH exhibits antioxidant properties, likely due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative damage .
Case Study 1: Anticancer Activity
In a recent study involving human cancer cell lines, Fmoc-Cys(SO₃H)-OH demonstrated significant cytotoxic effects. The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of Fmoc-Cys(SO₃H)-OH in models of oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved mitochondrial function compared to control groups .
Safety and Toxicity
While Fmoc-Cys(SO₃H)-OH is generally regarded as safe for laboratory use, it is important to note potential hazards associated with its handling:
特性
CAS番号 |
163558-30-3 |
|---|---|
分子式 |
C18H16NNa2O7S2+ |
分子量 |
468.4 g/mol |
IUPAC名 |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1 |
InChIキー |
BIPPKCSTYKCFHX-SQKCAUCHSA-M |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















